molecular formula C14H21N3OS B12233542 6-cyclopropyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine

6-cyclopropyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine

Cat. No.: B12233542
M. Wt: 279.40 g/mol
InChI Key: LOBNFOHDLVRKMR-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methylsulfanyl group, and an oxan-4-ylmethyl group attached to a pyrimidin-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions to form the pyrimidine ring, followed by the introduction of the cyclopropyl and methylsulfanyl groups through substitution reactions. The final step often involves the attachment of the oxan-4-ylmethyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The cyclopropyl and oxan-4-ylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-cyclopropyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-cyclopropyl-2-(methylsulfanyl)-7H,8H-pyrido[3,4-d]pyrimidin-8-one: This compound shares a similar core structure but differs in the presence of a pyrido ring and an oxo group.

    6-cyclopropyl-2-(methylsulfanyl)-pyrimidin-4-amine: This compound lacks the oxan-4-ylmethyl group, making it structurally simpler.

Uniqueness

6-cyclopropyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C14H21N3OS

Molecular Weight

279.40 g/mol

IUPAC Name

6-cyclopropyl-2-methylsulfanyl-N-(oxan-4-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C14H21N3OS/c1-19-14-16-12(11-2-3-11)8-13(17-14)15-9-10-4-6-18-7-5-10/h8,10-11H,2-7,9H2,1H3,(H,15,16,17)

InChI Key

LOBNFOHDLVRKMR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)NCC2CCOCC2)C3CC3

Origin of Product

United States

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